REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([S:11]C(=O)N(C)C)[CH:6]=1.[OH-].[K+].CO>O>[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([SH:11])[CH:6]=1 |f:1.2|
|
Name
|
(3-dimethylcarbamoylsulfanyl-phenyl)-acetic acid methyl ester
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=CC=C1)SC(N(C)C)=O)=O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux 3 hr
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
product partitioned between 1M aqueous hydrochloric acid (50 mL) and ethyl acetate (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
2 mL concentrated sulfuric acid is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed 3 hr
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica chromatography
|
Type
|
WASH
|
Details
|
eluting with 7:3 hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=CC=C1)S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |